2-Methyloctahydropyrrolo[3,4-c]pyridine basic properties
2-Methyloctahydropyrrolo[3,4-c]pyridine basic properties
An In-Depth Technical Guide to the Basic Properties of 2-Methyloctahydropyrrolo[3,4-c]pyridine
Introduction
2-Methyloctahydropyrrolo[3,4-c]pyridine is a bicyclic heterocyclic amine belonging to the pyrrolopyridine class of compounds.[1][2] The pyrrolopyridine scaffold is a significant structural motif in medicinal chemistry, appearing in numerous biologically active molecules and approved pharmaceuticals.[1][3] Derivatives of the broader pyrrolo[3,4-c]pyridine core have demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antiviral, and antitumor properties.[1][2][3] Specifically, 2-Methyloctahydropyrrolo[3,4-c]pyridine serves as a key building block in the synthesis of novel heterocyclic compounds, notably as inhibitors of the mTOR (mammalian target of rapamycin) pathway, a critical regulator of cell growth and proliferation implicated in cancer and other diseases.[4]
This guide provides a detailed examination of the core physicochemical properties of 2-Methyloctahydropyrrolo[3,4-c]pyridine, with a primary focus on its basicity. For researchers in drug discovery and development, a thorough understanding of a compound's acid-base characteristics is paramount. Basicity, quantified by the pKa value, governs fundamental pharmaceutical attributes such as aqueous solubility, absorption, distribution, metabolism, excretion (ADME), and the ability to form stable, crystalline salts—all of which are critical for transforming a bioactive molecule into a viable therapeutic agent.[5]
Molecular Structure and Protonation Behavior
The structure of 2-Methyloctahydropyrrolo[3,4-c]pyridine features a fused pyrrolidine and piperidine ring system. This saturated, bicyclic structure contains two nitrogen atoms, each with distinct chemical environments that dictate their relative basicities.
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N2 (Tertiary Amine): This nitrogen is part of the pyrrolidine ring and is substituted with a methyl group, making it a tertiary aliphatic amine.
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N5 (Secondary Amine): This nitrogen is part of the piperidine ring and is a secondary aliphatic amine.
Analysis of Basicity:
In aliphatic amines, the availability of the nitrogen's lone pair of electrons to accept a proton determines basicity. Both nitrogens in the 2-Methyloctahydropyrrolo[3,4-c]pyridine scaffold are basic. However, the secondary amine (N5) is generally expected to be slightly more basic than the tertiary amine (N2). This is due to a combination of electronic and steric factors. While the methyl group on N2 is electron-donating, which increases electron density, it also introduces steric hindrance that can impede the approach of a proton and destabilize the resulting solvated conjugate acid.
The protonation equilibrium for this molecule will, therefore, involve two distinct pKa values, corresponding to the protonation of each nitrogen. The first and higher pKa value (pKa1) will correspond to the more basic site (likely N5), while the second, lower pKa value (pKa2) will correspond to the less basic site (likely N2).
Caption: Protonation equilibria of the diamine scaffold.
Quantitative Analysis of Basicity (pKa)
| Parameter | Value | Source/Comment |
| Molecular Formula | C₈H₁₆N₂ | [4][7] |
| Molecular Weight | 140.23 g/mol | [4][7] |
| Predicted pKa1 | ~10.5 - 11.5 | Based on analogous structures like piperidine and octahydropyrrolo[3,4-c]pyrrole.[6] |
| Predicted pKa2 | ~7.5 - 8.5 | A secondary, lower pKa is expected for the second protonation event. |
| LogP (Predicted) | -0.217 | [8] |
Note: pKa values are highly dependent on measurement conditions (temperature, ionic strength, solvent). The values presented are estimates for aqueous solution at standard conditions.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[5][9] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[10][11] The pKa is determined from the resulting titration curve.
Protocol: pKa Determination of 2-Methyloctahydropyrrolo[3,4-c]pyridine
This protocol outlines the steps for determining the two pKa values of the title compound, which is a weak base.
A. Materials and Equipment:
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Analyte: 2-Methyloctahydropyrrolo[3,4-c]pyridine (high purity, >95%)
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Titrant: Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Solvent: Carbonate-free deionized water. A co-solvent like methanol may be used if solubility is low, but requires extrapolation to find the aqueous pKa.[9][12]
-
Ionic Strength Adjuster: 1 M Potassium Chloride (KCl) solution
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Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a precision burette
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Inert gas supply (Nitrogen or Argon)
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B. Step-by-Step Methodology:
-
Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).[10]
-
Sample Preparation:
-
Inert Atmosphere: Place the sample vessel on the magnetic stirrer and begin gentle stirring. Purge the solution with nitrogen or argon for 10-15 minutes to displace dissolved CO₂, which can interfere with the titration of bases.[9][10]
-
Titration:
-
Immerse the pH electrode and temperature probe into the solution.
-
Begin adding the 0.1 M HCl titrant in small, precise increments.
-
Record the pH value after each addition, allowing the reading to stabilize. Smaller increments should be used in regions where the pH changes rapidly.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Two inflection points (or buffer regions) should be visible, corresponding to the two pKa values.
-
The pKa is equal to the pH at the half-equivalence point.[10] This is the point where half of the amine has been protonated.
-
For higher accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative curve correspond to the equivalence points. The pKa values are the pH values at the midpoint volumes between the start and the first equivalence point, and between the first and second equivalence points.
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Caption: Workflow for pKa determination via potentiometric titration.
Implications for Drug Development
The strongly basic nature of 2-Methyloctahydropyrrolo[3,4-c]pyridine is a defining characteristic that profoundly influences its application in drug design.
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Solubility and Salt Formation: As a strong base, this molecule will be predominantly protonated and positively charged at physiological pH (approx. 7.4). This ionization significantly enhances aqueous solubility, a critical factor for drug absorption and formulation. The basic nitrogens provide ideal handles for forming stable, crystalline hydrochloride or other pharmaceutically acceptable salts, which often improve handling, stability, and bioavailability.
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Receptor Interactions: The ability to exist as a cation at physiological pH is often crucial for molecular recognition. The positive charge can form strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in the binding pocket of a target protein, such as a kinase or receptor. This can be a key contributor to binding affinity and selectivity.
-
ADME Properties:
-
Absorption: High aqueous solubility due to protonation aids dissolution in the gastrointestinal tract. However, the high degree of ionization can sometimes hinder passive diffusion across lipid cell membranes (the "pH-partition hypothesis").
-
Distribution: The charge state will influence how the molecule distributes into different tissues and whether it can cross the blood-brain barrier.
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Metabolism & Clearance: The presence of the N-methyl group and the secondary amine provides sites for metabolic transformations by cytochrome P450 enzymes (e.g., N-demethylation, oxidation).
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Conclusion
2-Methyloctahydropyrrolo[3,4-c]pyridine is a valuable heterocyclic scaffold with two distinct basic centers. Its high predicted pKa values place it in the category of a strong organic base, a feature that is central to its utility in medicinal chemistry. This basicity ensures significant protonation and positive charge at physiological pH, driving aqueous solubility and enabling potent ionic interactions with biological targets. The experimental determination of its precise pKa values via a robust method like potentiometric titration is a critical step in the rational design and development of novel therapeutics derived from this promising molecular framework.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
Berg, N., et al. (2011). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
Avdeef, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. Available from: [Link]
-
Altomare, C., et al. (1990). Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives. Il Farmaco. Available from: [Link]
-
ChemBK. Octahydropyrrolo[3,4-r]pyrrole. Available from: [Link]
-
Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). Available from: [Link]
-
PubChem. Octahydropyrrolo(3,4-c)pyrrole. Available from: [Link]
-
MySkinRecipes. Octahydropyrrolo[3,4-c]pyrrole. Available from: [Link]
-
Scribd. Acidic and Basic Character of Pyrrole. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. Available from: [Link]
-
MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
ResearchGate. (2021). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available from: [Link]
-
ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
-
Wikipedia. Pyridine. Available from: [Link]
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyloctahydropyrrolo[3,4-c]pyridine , 95% , 885959-24-0 - CookeChem [cookechem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. chembk.com [chembk.com]
- 7. 2-METHYLOCTAHYDROPYRROLO[3,4-C]PYRIDINE;885959-24-0 [abichem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
